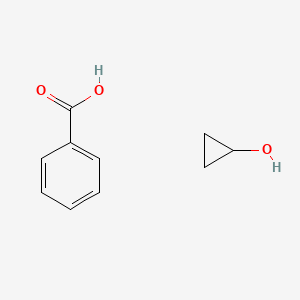

Benzoic acid;cyclopropanol

Description

Historical Trajectories of Cyclopropane (B1198618) Chemistry in Organic Synthesis

The journey of cyclopropane in organic chemistry began with its discovery in 1881 by August Freund. wikipedia.org Initially of theoretical interest due to its unique triangular structure, its synthetic potential was realized over time. wikipedia.org The development of cyclopropanation reactions, methods to introduce a cyclopropane ring into a molecule, has been a significant area of research. numberanalytics.com A pivotal moment in this field was the advent of the Simmons-Smith reaction in 1958, which provided a general and stereospecific method for converting alkenes into cyclopropanes. thermofisher.com This and other methodologies have enabled the incorporation of the cyclopropyl (B3062369) group into a vast array of complex molecules, including pharmaceuticals and natural products. numberanalytics.comacs.org The inherent reactivity of the cyclopropane ring has made it a valuable tool for synthetic chemists, allowing for subsequent chemical transformations. purechemistry.org

Fundamental Significance of Benzoic Acid Derivatives in Chemical Research

Benzoic acid and its derivatives are cornerstone compounds in chemical research and industry. wikipedia.org They serve as crucial precursors for the synthesis of a multitude of other organic substances. wikipedia.org In the realm of medicinal chemistry, the benzoic acid scaffold is a common feature in many bioactive molecules and is explored for the development of new therapeutic agents. ontosight.ainih.govresearchgate.net The presence of the carboxyl group allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied applications, including their use as antimicrobial agents and in the synthesis of dyes. ontosight.aiijcrt.org The versatility and accessibility of benzoic acid derivatives make them indispensable building blocks in organic synthesis.

Overarching Overview of Esterification and Related Chemical Coupling Reactions

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. numberanalytics.commonash.edupearson.com This condensation reaction is typically reversible and can be catalyzed by an acid. pearson.comscienceprojects.org A well-known method is the Fischer esterification, which employs a strong acid catalyst like sulfuric acid. numberanalytics.com Other variations, such as the Steglich esterification, utilize coupling agents to facilitate the reaction. numberanalytics.com

Beyond direct esterification, other coupling reactions are instrumental in forming bonds between different molecular fragments. For instance, the synthesis of certain benzoate (B1203000) derivatives can involve palladium-catalyzed reactions or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.comacs.org These methods are crucial for constructing complex molecules where direct esterification might not be efficient.

Inherent Reactivity Profile and Intrinsic Strain of the Cyclopropane Ring Motif

The cyclopropane ring is characterized by significant ring strain, a consequence of its three-membered ring structure. pearson.com The internal C-C-C bond angles are compressed to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. purechemistry.orgwikipedia.org This angle strain, combined with torsional strain from eclipsed hydrogen atoms, makes the cyclopropane ring significantly more reactive than acyclic alkanes or larger cycloalkanes. wikipedia.orgutexas.eduquora.com The total ring strain is estimated to be around 28 kcal/mol. utexas.edu This inherent strain energy means the C-C bonds are weaker and more susceptible to cleavage, leading to a propensity for ring-opening reactions. utexas.eduquora.com

Delineation of the Academic Research Scope: From Novel Synthetic Methodologies to Mechanistic Elucidation

Current academic research on cyclopropanated systems, including benzoates, is multifaceted. A significant focus lies in the development of novel and efficient synthetic methodologies for their preparation. This includes the exploration of new catalysts and reaction conditions to control stereoselectivity and improve yields. acs.orgresearchgate.net For example, recent studies have investigated the use of dehaloperoxidase enzymes for the cyclopropanation of vinyl benzoate. acs.org

Furthermore, there is a strong interest in elucidating the reaction mechanisms involved in both the formation and subsequent transformations of these compounds. smolecule.com Understanding these mechanisms allows for better control over the reactions and the design of new synthetic strategies. The unique electronic and steric properties imparted by the cyclopropane ring also drive research into the potential applications of these compounds in materials science and as precursors for bioactive molecules.

Interactive Data Tables

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Benzoic Acid | C₇H₆O₂ | 122.12 | Aromatic carboxylic acid, precursor in many syntheses. wikipedia.orgresearchgate.net |

| Cyclopropanol (B106826) | C₃H₆O | 58.08 | A strained cyclic alcohol. |

| Cyclopropyl Benzoate | C₁₀H₁₀O₂ | 162.19 | The ester formed from benzoic acid and cyclopropanol. |

Table 2: Comparison of Cycloalkane Ring Strain

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane | ~28 utexas.edu | 60° purechemistry.orgwikipedia.org |

| Cyclobutane | 26.3 wikipedia.org | ~90° wikipedia.org |

| Cyclopentane | ~6 | ~108° |

| Cyclohexane | ~0 | ~109.5° |

Properties

CAS No. |

5296-57-1 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

benzoic acid;cyclopropanol |

InChI |

InChI=1S/C7H6O2.C3H6O/c8-7(9)6-4-2-1-3-5-6;4-3-1-2-3/h1-5H,(H,8,9);3-4H,1-2H2 |

InChI Key |

UGRJHPUFBRPENH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopropyl Benzoate and Analogous Chemical Structures

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester bond between a carboxylic acid and an alcohol. These techniques are fundamental in organic synthesis and have been adapted and optimized using various catalysts and reaction media.

Acid-Catalyzed Esterification Protocols (e.g., Fischer Esterification)

Fischer-Speier esterification, commonly known as Fischer esterification, is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. pearson.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. libretexts.org This is typically accomplished by using a large excess of one of the reactants, usually the alcohol, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (commonly sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

While specific studies on the Fischer esterification of benzoic acid with cyclopropanol (B106826) are not extensively detailed in readily available literature, the principles can be applied from analogous reactions with simple primary alcohols.

Table 1: Illustrative Conditions for Fischer Esterification of Benzoic Acid with Simple Alcohols

| Alcohol | Catalyst | Reaction Conditions | Typical Yield |

| Methanol | H₂SO₄ | Reflux with excess methanol | ~75% (isolated) |

| Ethanol | H₂SO₄ | Reflux with excess ethanol | Good |

| n-Butanol | H₂SO₄ | Reflux, water removal | High |

Note: Data is compiled from general laboratory procedures and studies on Fischer esterification. pearson.comethz.ch

Catalytic Esterification Strategies Employing Advanced Media (e.g., Deep Eutectic Solvents, Ionic Liquids)

In the pursuit of greener and more efficient chemical processes, advanced media such as Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have emerged as effective catalysts and solvents for esterification reactions. libretexts.orgchemistrylearner.com These media offer advantages like low volatility, thermal stability, and potential for recyclability. chemistrylearner.com

Deep Eutectic Solvents, formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), can act as dual solvent-catalysts. libretexts.org For the esterification of benzoic acid, a DES composed of p-toluenesulfonic acid (p-TSA) as the HBD and benzyltriethylammonium chloride (BTEAC) as the HBA has demonstrated high catalytic activity. libretexts.org Studies have shown that such systems can achieve high conversions of benzoic acid with various alcohols without the need for traditional organic solvents. libretexts.org

Ionic Liquids, which are salts with low melting points, have also been employed as catalysts for the synthesis of benzoic esters. tcichemicals.com Brønsted-acidic ionic liquids, for instance, those based on benzothiazolium cations, have been shown to effectively catalyze the esterification of benzoic acid, yielding good product yields. tcichemicals.com These catalysts can often be recovered and reused, adding to the sustainability of the process. tcichemicals.com

Table 2: Performance of Advanced Media in the Esterification of Benzoic Acid

| Catalyst System | Alcohol | Temperature (°C) | Conversion (%) |

| DES (p-TSA/BTEAC) | Ethanol | 75 | 88.3 |

| DES (p-TSA/BTEAC) | Butanol | 75 | 87.8 |

| DES (p-TSA/BTEAC) | Hexanol | 75 | 67.5 |

| Ionic Liquid | Ethanol | 75 | 19.6 |

| Ionic Liquid | Butanol | - | Good Yields |

Note: Data is sourced from a comparative study on green catalysts for benzoic acid esterification. libretexts.org

Dehydrating Agent-Mediated Esterification Techniques (e.g., Dicyclohexylcarbodiimide)

Esterification can also be achieved under mild conditions using dehydrating agents that activate the carboxylic acid. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction, often in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganicchemistrytutor.comorganicreactions.org This method is particularly useful for substrates that are sensitive to acidic conditions. wikipedia.org

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organicreactions.org This intermediate is then susceptible to nucleophilic attack by the alcohol. The role of DMAP is to act as an acyl transfer agent; it reacts with the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to form the ester. organicreactions.org A significant advantage of this method is the formation of a stable urea (B33335) byproduct, dicyclohexylurea (DCU), which is largely insoluble in common organic solvents and can be easily removed by filtration. organicreactions.org This technique is effective for a wide range of carboxylic acids and alcohols, including sterically hindered ones. organicchemistrytutor.com

Synthetic Routes to Cyclopropanols and Subsequent Functionalization

An alternative strategy to synthesizing cyclopropyl (B3062369) esters involves the initial formation of the cyclopropanol ring, followed by its functionalization.

Kulinkovich Reaction and Associated Variants for Cyclopropanol Formation

The Kulinkovich reaction is a powerful method for the synthesis of substituted cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. nih.govnih.gov This reaction allows for the direct conversion of an ester functional group into a cyclopropanol.

The generally accepted mechanism begins with the reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) alkoxide to form an unstable dialkyltitanium species. nih.gov This intermediate undergoes β-hydride elimination to generate a titanacyclopropane. nih.govnih.gov The titanacyclopropane then reacts with the ester. The carbonyl group of the ester inserts into a titanium-carbon bond of the titanacyclopropane, leading to an oxatitanacyclopentane intermediate. nih.gov This intermediate rearranges, and a second intramolecular insertion of the resulting ketone carbonyl into the remaining titanium-carbon bond forms the cyclopropane (B1198618) ring. nih.gov Hydrolysis of the resulting titanium salt of the cyclopropanol yields the final product. nih.gov Variants of this reaction, such as the Kulinkovich-de Meijere reaction, can be used to synthesize cyclopropylamines from amides.

Direct Cyclopropanation Strategies Involving Carboxylic Acid Derivatives

Direct cyclopropanation of a saturated carboxylic acid like benzoic acid is not a commonly employed synthetic route. Standard cyclopropanation methods, such as the Simmons-Smith reaction, typically target carbon-carbon double bonds (alkenes). nih.gov The aromatic ring of benzoic acid is generally unreactive under these conditions due to its aromatic stability.

However, strategies exist for the direct cyclopropanation of certain carboxylic acid derivatives. For example, α,β-unsaturated carboxylic acids can undergo direct and stereospecific cyclopropanation. One reported method utilizes samarium metal and iodoform (B1672029) (CHI₃) to generate a samarium carbenoid, which selectively adds to the double bond of the unsaturated acid. This approach, however, is not applicable to saturated aromatic carboxylic acids like benzoic acid.

More recent developments have shown that functionalized cyclopropanes can be synthesized from aliphatic carboxylic acids via a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. This method involves the reaction of a carboxylic acid with a chloroalkyl alkene, but its direct application to benzoic acid for the formation of a phenylcyclopropane from the carboxyl group has not been demonstrated and would involve a different transformation than the formation of a cyclopropyl group attached to the carbonyl. Therefore, direct cyclopropanation of the carboxyl group of benzoic acid remains a synthetic challenge without clear, established protocols.

Advanced Asymmetric Cyclopropanation Methodologies

The synthesis of enantioenriched cyclopropanes is of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules and synthetic intermediates. nih.gov Advanced asymmetric cyclopropanation methodologies have been developed to control the stereochemistry of the cyclopropane ring, often employing chiral catalysts or auxiliaries.

One notable approach involves the use of cobalt(II) catalysts with specifically designed ligands for the asymmetric cyclopropanation of various olefins. organic-chemistry.org For instance, the reaction of succinimidyl diazoacetate with different olefins, catalyzed by a cobalt(II) complex, can produce cyclopropane succinimidyl esters with high yields and excellent diastereo- and enantioselectivity. organic-chemistry.org These esters are versatile building blocks that can be converted into a wide array of optically active cyclopropyl carboxamides by reacting them with various amines, a process that preserves the stereochemical integrity of the cyclopropane core. organic-chemistry.org

Another strategy focuses on the cyclopropanation of alkenyl boronic esters. This method allows for the creation of tertiary and secondary cyclopropyl boronates, which serve as versatile handles for further chemical modifications, thereby enabling the rapid construction of molecular complexity. bohrium.comacs.org The use of enantioenriched hydrobenzoin-derived alkenyl boronic esters has been demonstrated as a viable route to these valuable chiral building blocks. acs.org

Furthermore, innovative strategies combine the use of chiral auxiliaries with substrate-directed reactions. A three-step sequence involving an aldol (B89426) reaction, a cyclopropanation step, and a retro-aldol reaction has been developed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org Additionally, the development of catalytic systems that utilize nonstabilized carbenes, generated from precursors like gem-dichloroalkanes, has expanded the scope of asymmetric cyclopropanation. dicp.ac.cn Cobalt catalysts have proven effective in this transformation, showing high enantioselectivity for a range of alkenes, including those that are typically challenging substrates. dicp.ac.cn This method is particularly valuable as it avoids the handling of potentially hazardous diazoalkanes, which are common carbene precursors. dicp.ac.cn

| Catalyst/Method | Substrate Type | Product Type | Key Features |

| Cobalt(II)-[P1] Catalyst | Olefins + Succinimidyl diazoacetate | Chiral Cyclopropane Succinimidyl Esters | High yields, excellent diastereo- and enantioselectivity. organic-chemistry.org |

| Chiral Alkenyl Boronic Esters | Enantioenriched Alkenyl Boronates | Tertiary and Secondary Cyclopropyl Boronates | Provides versatile handles for further derivatization. bohrium.comacs.org |

| Aldol–Cyclopropanation–Retro-Aldol | Aldehydes | Enantiopure Cyclopropane Carboxaldehydes | Three-step sequence using chiral auxiliaries. rsc.org |

| Cobalt-catalyzed (from gem-dichloroalkanes) | Mono- and disubstituted alkenes | Chiral Cyclopropanes | Utilizes nonstabilized carbenes, avoiding diazoalkanes. dicp.ac.cn |

Intramolecular Ring-Closure Protocols for Cyclopropanol Synthesis

Intramolecular ring-closure reactions represent a powerful strategy for the synthesis of cyclopropanols and related structures. These methods often involve the formation of a key bond to close the three-membered ring from an acyclic precursor. One prominent approach is the oxidative radical ring-opening/cyclization of cyclopropane derivatives. nih.gov For example, cyclopropanols can undergo ring-opening to form a radical intermediate, which can then participate in an intramolecular cyclization to construct new ring systems. nih.govnih.gov

Donor-acceptor (D-A) cyclopropanes are particularly versatile intermediates in intramolecular transformations. rsc.orgresearchgate.net These polarized cyclopropanes can undergo a variety of ring-opening cyclizations to form complex carbocyclic and heterocyclic scaffolds. rsc.orgresearchgate.net While intermolecular reactions of D-A cyclopropanes are widely reported, their intramolecular chemistry provides unique pathways for constructing intricate molecular architectures. rsc.orgresearchgate.net

The Kulinkovich hydroxycyclopropanation reaction is another key method for synthesizing cyclopropanols. acs.org This reaction has been applied in the synthesis of various natural products, highlighting its utility and reliability. acs.org Furthermore, copper-catalyzed ring-opening cross-couplings of cyclopropanols have been developed for divergent syntheses of compounds like γ-butyrolactones and δ-ketoesters. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of α,β-unsaturated enone intermediates, which then undergo subsequent radical additions and cyclizations. nih.gov

Synthesis of Benzoic Acid Derivatives Preceding Cyclopropanation

The synthesis of cyclopropyl benzoates and related structures often involves the preparation of a suitable benzoic acid derivative that is subsequently used in a cyclopropanation reaction. The specific nature of the derivative can be tailored to the chosen cyclopropanation method.

Cyclopropanation via Carbene or Carbenoid Transfer to Olefinic Substrates

A primary and versatile method for forming cyclopropane rings is the transfer of a carbene or carbenoid species to an olefin. nih.gov This formal [2+1] cycloaddition is a cornerstone of cyclopropane synthesis. rsc.org

The Simmons-Smith reaction is a classic example, traditionally using a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid (IZnCH₂I) that reacts with alkenes. nih.gov Modifications of this reaction, such as those developed by Furukawa using diethylzinc (B1219324) and diiodomethane, have improved the efficiency and scope of the transformation. nih.gov These reactions can be directed by functional groups on the olefinic substrate, such as allylic alcohols, to achieve high diastereoselectivity. nih.gov

Transition metal catalysts are widely employed to decompose diazo compounds, generating metal carbene intermediates that are then transferred to olefins. nih.govrsc.org Catalysts based on copper, rhodium, ruthenium, and cobalt have all been utilized. organic-chemistry.orgresearchgate.net For example, cobaloxime complexes can mediate the radical cyclopropanation of olefins using α-aryl diazoacetates as carbene precursors under mild conditions, affording high diastereoselectivity. researchgate.net Similarly, ruthenium-phenyloxazoline (Ru-Pheox) complexes have been studied for the cyclopropanation of various olefins with N-hydroxyphthalimide diazoacetate, demonstrating broad olefin scope and high enantioselectivity. nih.gov Engineered enzymes, such as myoglobin-based carbene transferases, have also emerged as powerful biocatalysts for the highly stereoselective cyclopropanation of electron-deficient olefins. rochester.edurochester.edu

| Reagent/Catalyst | Carbene Precursor | Olefin Substrate | Key Features |

| Diethylzinc / CH₂I₂ (Furukawa) | Diiodomethane | Alkenes (e.g., allylic alcohols) | Generates zinc carbenoids for diastereoselective cyclopropanation. nih.gov |

| Cobaloxime Complexes | α-Aryl Diazoacetates | Various Olefins | Metalloradical catalysis proceeds under mild conditions with high diastereoselectivity. researchgate.net |

| Ruthenium-Pheox (Ru-Pheox) | N-hydroxyphthalimide diazoacetate (NHPI-DA) | Various Olefins | High efficiency and enantioselectivity; slow dimerization of the diazo compound. nih.gov |

| Engineered Myoglobin (B1173299) | Diazoesters / Dimethyl (diazomethyl)phosphonate | Electron-deficient Olefins / Vinylarenes | Biocatalytic approach with excellent diastereo- and enantioselectivity. rochester.edurochester.edu |

Intramolecular Cyclization Approaches for Cyclopropane Ring Formation

Intramolecular cyclization offers an alternative and efficient pathway to the cyclopropane ring system, often providing excellent control over stereochemistry. rsc.org The Michael Initiated Ring Closure (MIRC) reaction is a prominent example of this strategy. rsc.orgrsc.org This reaction involves a Michael addition of a nucleophile to an electron-deficient olefin, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org The MIRC approach is highly versatile and can be rendered enantioselective by using chiral substrates, chiral nucleophiles, or chiral catalysts, including organocatalysts like prolinol derivatives. rsc.org

Another class of intramolecular reactions involves the cyclization of donor-acceptor (D-A) cyclopropanes. These reactions proceed through ring-opening of the strained three-membered ring, followed by cyclization to form new carbocyclic or heterocyclic structures. rsc.orgresearchgate.net These transformations have been utilized in the synthesis of complex molecules and natural products. rsc.orgresearchgate.net Additionally, various cyclization reactions of cyclopropane derivatives with conjugated systems have been explored, leading to the formation of more complex ring systems where a new bond is formed between the cyclopropane unit and the conjugated partner. colab.ws

Innovative and Advanced Synthetic Paradigms

Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and safer manufacturing processes. Innovative paradigms such as continuous-flow synthesis are being applied to the production of fine chemicals and active pharmaceutical ingredients (APIs). acs.org

Continuous-Flow Synthesis Systems and Scalability

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents or reactive intermediates, and the potential for straightforward scalability and automation. acs.org These systems have been successfully applied to the synthesis of various chemical entities, including benzoic acid derivatives and compounds featuring cyclopropane rings. uchile.clrsc.org

For instance, the direct esterification of benzoic acid with a range of alcohols has been successfully performed and optimized in a continuous-flow microwave reactor, demonstrating the precise control over reaction parameters like temperature and residence time that these systems allow. researchgate.net The synthesis of propofol, a phenol (B47542) derivative, has been scaled up using a two-step continuous-flow protocol involving a Friedel-Crafts alkylation and a decarboxylation, showcasing the potential for process intensification and large-scale production. nih.gov Similarly, a two-step telescoped continuous-flow synthesis has been developed for 1,1-cyclopropane aminoketones, achieving high productivity and short residence times. rsc.org

The application of continuous-flow technology to the synthesis of cyclopropyl benzoate (B1203000) would involve adapting established cyclopropanation methodologies to a flow regime. This could involve pumping a stream of an appropriate olefin and a benzoic acid-derived carbene precursor through a heated reactor coil containing a packed-bed of a heterogeneous catalyst. Such a setup could lead to a safer, more efficient, and easily scalable process for the production of cyclopropyl benzoate and its analogues. acs.org

| Process | Starting Materials | Product | Key Advantages of Flow Synthesis |

| Esterification | Benzoic Acid + Alcohols | Benzoic Acid Esters | Precise control of temperature and residence time in a microwave flow reactor. researchgate.net |

| Propofol Synthesis | 4-Hydroxybenzoic Acid | 2,6-Diisopropylphenol (Propofol) | Scaled-up, two-step protocol demonstrating process intensification. nih.gov |

| 1,1-Cyclopropane Aminoketone Synthesis | 1,2-Diketones + Amines | 1,1-Cyclopropane Aminoketones | Telescoped two-step process with high productivity and short residence times. rsc.org |

Strain-Release Driven Glycosylation Employing Cyclopropylbenzoate Donor Systems

A novel and efficient catalytic glycosylation methodology has been developed utilizing glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates (CCBz) as donor systems. digitellinc.comresearchgate.net This approach is propelled by the ring-strain release of an intramolecularly incorporated donor-acceptor cyclopropane (DAC). The activation of the glycosyl ester donor is achieved under mild conditions, promoted by a readily accessible and non-toxic Scandium(III) catalyst system. researchgate.net

This strain-release strategy has demonstrated high efficiency and versatility in the formation of various glycosidic linkages, including O-, S-, and N-glycosidic bonds. digitellinc.comresearchgate.net The stability and reactivity of these glycosyl donors enable a broad substrate scope and excellent functional group tolerance, even with acid-labile groups, due to the mild activation conditions. springernature.com

The utility of the CCBz leaving group extends to the synthesis of complex and biologically significant glycans. For instance, this methodology has been successfully applied to the convenient preparation of challenging chitooligosaccharide derivatives and the gram-scale assembly of the chito-tetrasaccharide scaffold of Lipid IV. researchgate.netspringernature.com Furthermore, the principles of this strain-release activation have been extended to other areas, such as steroidation reactions, to create novel pseudo-steroidal glycosides with potential anti-inflammatory activities. digitellinc.com

The versatility of this approach is further highlighted by its compatibility with other glycosylation methods. The activation conditions for the CCPB (ortho-2,2-dimethoxycarbonylcyclopropylbenzyl) thioglycoside, a related donor, are orthogonal to conventional glycosyl donors. This allows for controlled one-pot glycosylation reactions, providing expeditious access to complex structures like the tetrasaccharide of the O-polysaccharide of Escherichia coli O-33 and the oral galectin-3 inhibitor, TD139. researchgate.netnih.gov

Table 1: Applications of Strain-Release Driven Glycosylation

| Application | Donor System | Linkage Formed | Synthesized Product Example |

| Oligosaccharide Synthesis | Glycosyl CCBz | O-glycosidic | Chito-tetrasaccharide of Lipid IV |

| Thioglycoside Synthesis | CCPB thioglycoside | S-glycosidic | TD139 (Galectin-3 inhibitor) |

| Glycoconjugate Synthesis | Steroidal CCBz | O-glycosidic | Pseudo-steroidal glycosides |

| One-Pot Glycosylation | CCPB thioglycoside | O-glycosidic | Tetrasaccharide of E. coli O-33 |

Highly Regioselective and Stereoselective Synthetic Pathways

The synthesis of cyclopropyl benzoates and related structures with high control over regioselectivity and stereoselectivity is crucial for their application in various fields. Several powerful methodologies have been developed to achieve this, ranging from enzymatic catalysis to classic organic reactions.

One notable method involves the use of enzymes to catalyze the stereoselective synthesis of cyclopropyl esters. For example, dehaloperoxidase (DHP) and its variants have been shown to catalyze the cyclopropanation of vinyl benzoate in the presence of ethyl diazoacetate (EDA) to produce cyclopropyl benzoate. acs.org While the wild-type enzyme shows low activity, engineered variants can significantly improve both the yield and the stereoselectivity of the reaction. For instance, the DHP(H55A, V59A) variant demonstrated a noticeable improvement in yield (up to 80%) and excellent stereoselectivity (99.5:0.5 dr and er) under optimized conditions. acs.org This biocatalytic approach offers a promising route to enantiomerically enriched cyclopropyl benzoates.

In addition to enzymatic methods, traditional synthetic strategies remain a cornerstone for constructing cyclopropane rings with high stereocontrol. The Simmons-Smith cyclopropanation is a powerful and widely used method for converting alkenes into cyclopropanes. researchgate.net While the classic reaction using a zinc-copper couple and diiodomethane is not asymmetric, significant progress has been made in developing catalytic asymmetric versions, particularly for allylic alcohols. researchgate.net These modified procedures allow for the introduction of chirality during the cyclopropane ring formation.

Furthermore, the development of metalloprotein catalysts for abiological carbene transfer reactions has expanded the toolbox for stereoselective cyclopropanation. nih.gov Engineered hemoproteins, such as myoglobin variants, have been successfully employed as carbene transferases for the highly stereoselective synthesis of cyclopropylphosphonates from vinylarenes and a phosphonyl diazo reagent. nih.gov This methodology, which has been demonstrated on a preparative scale, can be adapted for the synthesis of other cyclopropane derivatives with high diastereomeric and enantiomeric excess. nih.gov These strategies, combining protein engineering with organometallic catalysis, pave the way for creating highly specific catalysts for desired cyclopropanation reactions.

Table 2: Comparison of Stereoselective Cyclopropanation Methods

| Method | Catalyst/Reagent | Substrate Example | Key Feature |

| Biocatalysis | Dehaloperoxidase (DHP) variants | Vinyl benzoate | High enantioselectivity with engineered enzymes |

| Asymmetric Simmons-Smith | Modified Zinc Carbenoids | Allylic alcohols | Catalytic asymmetric cyclopropanation |

| Engineered Carbene Transfer | Myoglobin-based biocatalysts | Vinylarenes | Highly diastereo- and enantioselective for analogous structures |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of Ester Bond Formation

The formation of cyclopropyl (B3062369) benzoate (B1203000) from benzoic acid and cyclopropanol (B106826) is an example of a Fischer esterification. This reaction is a cornerstone of organic synthesis for creating esters from carboxylic acids and alcohols.

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. libretexts.org This type of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the replacement of a leaving group. masterorganicchemistry.com Carboxylic acids themselves are not sufficiently reactive for direct nucleophilic attack because the hydroxyl group (-OH) is a poor leaving group. libretexts.orglibretexts.org The reaction's progression relies on the formation of a key tetrahedral intermediate. youtube.com

The general pathway involves the following core steps:

Activation of the Carboxylic Acid : The reaction is initiated by an acid catalyst, which protonates the carbonyl oxygen of the benzoic acid.

Nucleophilic Attack : The alcohol (cyclopropanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a much better leaving group than the hydroxide ion. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated to yield the final ester product, cyclopropyl benzoate, and regenerates the acid catalyst. masterorganicchemistry.com

Isotope-labeling experiments provide crucial evidence for this mechanism. For instance, when benzoic acid reacts with ¹⁸O-labeled methanol, the ¹⁸O atom is incorporated into the methyl benzoate product, while the water formed is unlabeled. This confirms that the C–OH bond of the carboxylic acid is cleaved, not the CO–H bond, and the RO–H bond of the alcohol is broken. libretexts.org

Acid catalysis is essential for the Fischer esterification to proceed at a practical rate. libretexts.org Carboxylic acids are generally unreactive toward nucleophilic acyl substitution because the hydroxyl group is a strong base and therefore a poor leaving group. libretexts.org A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), serves two primary functions. masterorganicchemistry.comtcu.edu

First, the acid protonates the carbonyl oxygen of the benzoic acid. masterorganicchemistry.comyoutube.com This protonation increases the positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol (cyclopropanol). libretexts.orgmasterorganicchemistry.com This initial activation is critical to facilitate the formation of the tetrahedral intermediate.

Second, the acid catalyst enables the removal of the hydroxyl group as water. After the alcohol has added to the carbonyl group, a proton transfer occurs, protonating one of the hydroxyl groups to form an -OH₂⁺ moiety. masterorganicchemistry.com This is an excellent leaving group, and its departure as a neutral water molecule is far more favorable than the elimination of a hydroxide ion (HO⁻). masterorganicchemistry.com The catalyst is regenerated at the end of the reaction cycle, fulfilling its catalytic role. masterorganicchemistry.com

Kinetic investigations of esterification reactions provide quantitative insights into reaction rates, orders, and activation energies. Studies on the esterification of benzoic acid with various alcohols under acid catalysis have been conducted to model the process.

For example, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, was found to follow first-order kinetics with respect to benzoic acid. dnu.dp.uaresearchgate.net The kinetic data allows for the calculation of rate constants for both the forward and reverse reactions, as well as the activation energy (Ea), which is the minimum energy required for the reaction to occur. dnu.dp.uaresearchgate.netnih.gov The activation energies for the forward and reverse reactions in the esterification with 1-butyl alcohol were determined to be 58.40 kJ∙mol⁻¹ and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.uaresearchgate.net

Another study on the esterification of 1-methoxy-2-propanol found an apparent activation energy of 62.0 ± 0.2 kJ/mol using an Amberlyst-35 catalyst, with the reaction kinetics fitting well to the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, which suggests the reaction is governed by surface reactions on the heterogeneous catalyst. mdpi.com These studies highlight how factors like temperature, catalyst loading, and reactant ratios significantly influence the reaction rate and final product yield. nih.govdergipark.org.trresearchgate.net

| Alcohol | Catalyst | Temperature Range (K) | Forward Activation Energy (Ea,forward) (kJ·mol⁻¹) | Reverse Activation Energy (Ea,reverse) (kJ·mol⁻¹) | Reaction Order (w.r.t. Benzoic Acid) |

|---|---|---|---|---|---|

| 1-Butyl Alcohol | p-toluenesulfonic acid | 365.2–389.4 | 58.40 | 57.70 | First |

| 1-Methoxy-2-Propanol | Amberlyst-35 | Not Specified | 62.0 | Not Reported | Not Reported |

| Ethanol | Deep Eutectic Solvent | 328-348 | Not Reported | Not Reported | Not Reported |

Cyclopropane (B1198618) Ring Reactivity and Transformation Mechanisms

The cyclopropane ring present in cyclopropanol and its ester, cyclopropyl benzoate, is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening reactions. beilstein-journals.orgnih.gov This reactivity provides a pathway to synthesize diverse functionalized compounds.

Cyclopropane derivatives are valuable building blocks in organic synthesis due to the high strain energy of their three-membered ring, which provides a strong thermodynamic driving force for ring-opening reactions. beilstein-journals.orgnih.govnih.gov These reactions can proceed through radical or polar (ionic) pathways, often initiated by heat, light, or chemical reagents. beilstein-journals.org

Radical Ring-Opening: A common pathway for the transformation of cyclopropanols involves radical intermediates. beilstein-journals.orgnih.gov The reaction can be initiated by the homolytic cleavage of the O–H bond in the cyclopropanol, forming an oxygen-centered radical. This radical intermediate can then undergo β-scission (ring-opening) to generate a more stable alkyl radical, which can be trapped by other reagents or undergo further cyclization. beilstein-journals.org Similarly, cyclopropyl-substituted olefins can form a carbon-centered radical that readily undergoes ring-opening. beilstein-journals.org

Catalytic Ring-Opening: Transition metals and other catalysts can facilitate the ring-opening of cyclopropanols and their derivatives. For instance, Ag(I) has been shown to catalyze the oxidative ring-opening of cyclopropanols for the synthesis of carbonyl-containing compounds. beilstein-journals.orgnih.gov These reactions often involve selective cleavage of a C(sp³)–C(sp³) bond and subsequent C–H activation to form a new C–C bond. beilstein-journals.orgnih.gov

| Reaction Type | Initiator/Catalyst | Key Intermediate | Typical Outcome |

|---|---|---|---|

| Radical Ring-Opening | Photoredox catalysts, Mn(III) acetate | Alkyl or Oxygen-centered radical | Alkylation, Cyclization |

| Oxidative Annulation | Manganese(III) | Radical intermediate | Formation of dihydrofurans |

| Catalytic Oxidative Ring-Opening | Ag(I), Ag(II) | Radical cation or alkyl radical | Alkylation of heteroarenes |

| Polar Ring-Opening | Electrophiles, Nucleophiles | Carbocation or carbanion | 1,3-Difunctionalization |

Cyclopropanes that possess an electron-accepting group can function as potent σ-electrophiles, undergoing polar ring-opening reactions upon interaction with nucleophiles. nih.gov This reactivity is a direct consequence of the ring strain, which significantly lowers the energy barrier for C-C bond cleavage. nih.gov

The activation process typically involves an electrophile that interacts with the cyclopropane ring. In the case of cyclopropyl ketones, a Lewis acid can activate the carbonyl group, making the cyclopropane ring more susceptible to nucleophilic attack. chemrxiv.org This attack leads to the cleavage of one of the internal C-C bonds of the ring, resulting in a 1,3-difunctionalized, ring-opened product. nih.govresearchgate.net The polarization of the C1–C2 bond in substituted cyclopropanes can direct the nucleophilic attack to a specific carbon atom. nih.gov

The kinetics of these polar ring-opening reactions have been studied, providing insight into the inherent Sₙ2 reactivity of electrophilic cyclopropanes. nih.gov The thermodynamic driving force for these reactions is substantial, often exceeding 100 kJ mol⁻¹, due to the release of the inherent ring strain. nih.gov This electrophilic activation strategy allows for the stereocontrolled synthesis of complex acyclic structures from readily available cyclopropyl precursors. chemrxiv.org

Exploration of Radical Pathways Involving Cyclopropane Derivatives

Cyclopropane derivatives, particularly cyclopropanols, are excellent precursors for the generation of radical intermediates. The strain release associated with the ring opening provides a thermodynamic driving force for these processes. rsc.org Oxidative radical ring-opening/cyclization reactions of cyclopropanols have emerged as a powerful tool in organic synthesis. beilstein-journals.orgnih.govnih.gov

The general mechanism for the radical ring-opening of cyclopropanols commences with the homolytic cleavage of the O-H bond, typically initiated by a radical initiator or a single-electron transfer (SET) process, to form an alkoxy radical. This is followed by a rapid β-scission of the cyclopropane ring, which relieves the ring strain and generates a more stable β-keto alkyl radical. beilstein-journals.orgnih.gov This β-keto radical can then participate in a variety of subsequent reactions, including intermolecular additions to radical acceptors or intramolecular cyclizations. nih.gov

Several methods have been developed to initiate this radical cascade. For instance, the use of persulfates in the presence of a silver(I) catalyst can generate sulfate radical anions that react with cyclopropanol to produce the key cyclopropoxy radical intermediate. beilstein-journals.org Similarly, manganese(III) salts are effective oxidants for the single-electron oxidation of cyclopropanols to initiate the ring-opening process. nih.gov Visible light-mediated photoredox catalysis has also been employed to facilitate the ring-opening isomerization of cyclopropanols. researchgate.net

A notable example is the silver(I)-catalyzed oxidative ring-opening and functionalization of cyclopropanols with quinones. The reaction proceeds via the formation of a β-keto radical which then adds to the quinone. Subsequent reoxidation regenerates the silver(I) catalyst and yields the final product. beilstein-journals.org Another interesting application is the tandem radical cyclization initiated by the Mn(III)-mediated oxidative ring-opening of cyclopropanols with biaryl isonitriles or N-aryl acrylamides to synthesize phenanthridines and oxindoles, respectively. nih.gov

Interactive Table: Initiators and Mediators for Radical Ring-Opening of Cyclopropanols

| Initiator/Mediator | Mechanism of Radical Generation | Subsequent Reaction | Reference |

| Ag(I)/S₂O₈²⁻ | SET to form sulfate radical anion, H-abstraction | Addition to quinones | beilstein-journals.org |

| Mn(OAc)₃ | SET from cyclopropanol | Addition to isonitriles/acrylamides | nih.gov |

| Diphenyl disulfide / Photocatalyst | Visible light-induced radical generation | Isomerization to ketones | researchgate.net |

| AgF₂ | Ligand exchange and Ag-O bond homolysis | Fluorination | beilstein-journals.org |

Transition Metal-Catalyzed Transformations and C-C Bond Activation Principles

The high ring strain of cyclopropanes makes them amenable to C-C bond activation by transition metals. wikipedia.org This process typically involves the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent transition metal center, forming a metallacyclobutane intermediate. wikipedia.org The regioselectivity of this C-C bond cleavage can often be controlled by the presence of directing groups or by the electronic and steric properties of the substituents on the cyclopropane ring. rsc.org

Rhodium(III) catalysts have proven to be particularly effective in promoting the coupling of arenes with cyclopropanols via C-H activation and subsequent ring-opening. acs.orgacs.orgsnnu.edu.cn This reaction provides a direct route to β-aryl ketones. The proposed mechanism involves the initial C-H activation of the arene to form a rhodacycle intermediate. Coordination of the cyclopropanol to the rhodium center, followed by migratory insertion and β-carbon elimination, leads to the ring-opened product. rsc.org

The scope of this transformation is broad, tolerating a variety of directing groups on the arene and substituents on the cyclopropanol. acs.org Mechanistic studies suggest that the C-C bond activation is a key step in the catalytic cycle. acs.org

Interactive Table: Transition Metal Catalysts in Cyclopropanol C-C Bond Activation

| Catalyst | Coupling Partner | Key Mechanistic Step | Product Type | Reference |

| [Rh(III)] | Arenes | C-H activation, migratory insertion | β-Aryl ketones | acs.orgacs.orgsnnu.edu.cn |

| [Rh(I)] | Alkynes | Oxidative cyclization | Seven-membered rings | nih.gov |

| [Pd(0)] | - | Oxidative addition | Ring-opened products | researchgate.net |

Rearrangements Involving Cyclopropyl Carbinyl Cations

Cyclopropylcarbinyl cations are fascinating and highly reactive intermediates that can undergo rapid rearrangements. rsc.org These non-classical carbocations are stabilized by the delocalization of the positive charge into the cyclopropane ring. They are key intermediates in a variety of synthetic transformations and natural product biosynthesis. nih.govresearchgate.net

The generation of cyclopropylcarbinyl cations can be achieved through various methods, including the solvolysis of cyclopropylcarbinyl derivatives or the treatment of cyclopropanol-containing substrates with Lewis or Brønsted acids. nih.gov Once formed, these cations can undergo a cascade of rearrangements, including ring-opening to form homoallylic cations or ring expansion to generate cyclobutyl cations. beilstein-journals.orgnd.edu

The outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropylcarbinyl system and the reaction conditions. For instance, the solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives leads to products derived from the rearrangement of the initial cyclopropylcarbinyl cation to a more stable 3-trimethylsilylcyclobutyl cation. beilstein-journals.org

Nature often utilizes the cyclopropylcarbinyl cation rearrangement in the biosynthesis of complex terpenes. nih.gov Mimicking these natural processes with small molecule catalysts is an active area of research, with recent success in the catalytic asymmetric rearrangement of cyclopropylcarbinyl cations. nih.gov

Specific Mechanistic Insights

Detailed Mechanistic Study of the Kulinkovich Reaction and Computational Validation

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate. wikipedia.org

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanism of the Kulinkovich reaction. acs.orgnih.gov These studies have confirmed that the reaction proceeds through the formation of a dialkyldiisopropoxytitanium complex, which then undergoes a dismutation to generate the key titanacyclopropane intermediate and an alkane. wikipedia.org

The addition of the ester to the titanacyclopropane is found to be a fast and exothermic process. acs.orgnih.gov The subsequent steps involve the formation of an oxatitanacyclopentane intermediate, which then rearranges to a β-titanio ketone. Finally, an intramolecular insertion of the ketone into the remaining carbon-titanium bond forms the cyclopropane ring. wikipedia.org DFT calculations have shown that the cyclopropane-forming step is the rate-determining step and is responsible for the observed diastereoselectivity of the reaction. acs.orgnih.gov

Interactive Table: Key Intermediates in the Kulinkovich Reaction

| Intermediate | Description | Role in the Reaction | Reference |

| Dialkyldiisopropoxytitanium | Formed from Grignard reagent and Ti(IV) alkoxide | Precursor to titanacyclopropane | wikipedia.org |

| Titanacyclopropane | Three-membered ring containing titanium | Key reactive intermediate, acts as a 1,2-dicarbanion equivalent | wikipedia.orgorganic-chemistry.org |

| Oxatitanacyclopentane | Five-membered ring with titanium and oxygen | Formed after addition of the ester to titanacyclopropane | wikipedia.org |

| β-Titanio ketone | Ketone with a titanium substituent at the β-position | Intermediate prior to cyclopropane ring formation | wikipedia.org |

Advanced Understanding of Carbene Transformations and Cyclopropanation Mechanisms

Cyclopropanation of alkenes using carbenes or carbenoids is a fundamental and widely used method for the synthesis of cyclopropanes. wikipedia.org The mechanism of these reactions can be either concerted or stepwise, depending on the nature of the carbene and the catalyst used. wikipedia.orgnih.govacs.org

Metal-catalyzed cyclopropanation reactions typically involve the formation of a metal carbene intermediate. wikipedia.orgacsgcipr.org The reactivity and selectivity of these reactions are highly dependent on the metal catalyst and the ligands employed. Rhodium and copper complexes are commonly used catalysts for these transformations. wikipedia.org

The stereospecificity of many cyclopropanation reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product, is often cited as evidence for a concerted mechanism. wikipedia.org However, stepwise radical mechanisms have also been proposed, particularly for reactions catalyzed by cobalt complexes. acs.org

Computational studies have been instrumental in elucidating the intricate details of these mechanisms. For instance, studies on heme-catalyzed cyclopropanations have suggested a concerted, non-radical pathway. nih.govacs.org The stereoselectivity of these reactions can often be rationalized by considering secondary orbital interactions in the transition state, similar to the endo-rule in Diels-Alder reactions. acs.orgacs.org

Elucidation of Orbital Interactions and Hyperconjugation Phenomena in Cyclopropyl Systems

The unique bonding in cyclopropane, often described in terms of "bent bonds" or Walsh orbitals, is a consequence of the geometric constraints of the three-membered ring. libretexts.orgwikipedia.orgkhanacademy.orgresearchgate.netlibretexts.org The C-C bonds in cyclopropane are weaker and more reactive than those in acyclic alkanes due to poor orbital overlap. libretexts.org

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, plays a significant role in the stability and reactivity of cyclopropyl systems. wikipedia.orgtdl.org The Walsh orbitals of the cyclopropane ring can act as donors in hyperconjugative interactions, stabilizing adjacent carbocations or participating in conjugation with adjacent π-systems.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to exploring the molecular properties of benzoic acid and cyclopropanol (B106826). These methods allow for the detailed examination of electronic structures, conformational landscapes, and the energetic profiles of reaction pathways.

The electronic structure of a molecule dictates its reactivity and physical properties. For benzoic acid, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to analyze the effects of substituents on its electronic properties and acidity (pKa). researchgate.net Studies have examined various quantum chemical parameters, including Löwdin, Mulliken, AIM, and natural population analysis charges on the atoms of the carboxylic acid group. researchgate.net Excellent correlations have been found between these calculated parameters and experimental pKa values, demonstrating the predictive power of these methods. researchgate.net For instance, the Löwdin charge on the entire carboxylic acid group (QL(CO2H)) shows a strong correlation with pKa (r²= 0.978). researchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMOs) analyses provide further insights. niscpr.res.in The MEP map helps in identifying the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. For benzoic acid derivatives, the FMO analysis (HOMO-LUMO gap) is crucial for understanding chemical reactivity and kinetic stability. niscpr.res.in

The formation of adducts, such as the sodium-bridged dimer ion ([2M-2H+Na]⁻) of benzoic acid derivatives observed in electrospray ionization mass spectrometry, is influenced by both solution-phase characteristics (like pKa) and gas-phase properties (gas-phase basicity and proton affinity). nih.govresearchgate.net Computational studies can model these adducts to understand the underlying principles of their formation and stability.

Table 4.1.1: Calculated Quantum Chemical Parameters vs. Experimental pKa for Substituted Benzoic Acids

| Substituent (meta) | Calculated Parameter (QL(CO2H)) | Experimental pKa |

| -NO2 | -0.235 | 3.45 |

| -CN | -0.230 | 3.60 |

| -Br | -0.228 | 3.81 |

| -Cl | -0.227 | 3.83 |

| -F | -0.225 | 3.87 |

| -H | -0.220 | 4.20 |

| -CH3 | -0.218 | 4.27 |

Data synthesized from studies on substituted benzoic acids. QL(CO2H) represents the Löwdin charge on the carboxylic acid group. A higher positive charge correlates with increased acidity (lower pKa).

Cyclopropyl (B3062369) systems, including cyclopropanol, are characterized by significant ring strain, which influences their conformation and reactivity. Theoretical studies of cyclopropanol have identified a gauche conformation as the most stable structure. nih.gov Quantum chemical calculations are essential for determining the rotational barriers and potential energy surfaces associated with the hydroxyl group's orientation.

In molecules containing both benzoic acid and cyclopropane (B1198618) moieties, such as 4-(cyclopropanecarboxamido)benzoic acid, DFT and Hartree-Fock (HF) calculations are used to optimize the crystal structure and understand its conformational preferences. niscpr.res.inresearchgate.net In one study, the dihedral angle between the benzene (B151609) and cyclopropane rings was found to be 63.2(1)°. researchgate.net Such calculations reveal the energetic landscape, highlighting the most stable conformers and the energy barriers between them. Proximity interactions, such as those between the carboxylic OH group and ortho substituents in benzoic acid derivatives, can significantly affect conformational stability, and these are well-described by high-level computational methods. researchgate.net

DFT calculations are invaluable for mapping out the mechanisms of chemical reactions, including identifying intermediates and transition states. In the context of benzoic acid and cyclopropanol derivatives, several reaction types have been investigated.

One key reaction is the rhodium(III)-catalyzed oxidative coupling and C-H activation of benzoic acid. acs.org DFT studies have elucidated the mechanism, showing that carboxylate-assisted C-H activation proceeds with a calculated barrier (ΔG‡) of +13.0 kcal/mol in ethanol. acs.org These models can explain product selectivity by comparing the energy profiles of competing pathways. acs.org

Another relevant transformation is the ring-opening ortho-C–H allylation of benzoic acids with vinylcyclopropanes, catalyzed by ruthenium. researchgate.net Mechanistic proposals, supported by kinetic experiments and DFT, suggest an initial carboxylate-assisted C-H activation to form a metallacycle, followed by coordination and migratory insertion of the vinylcyclopropane (B126155). researchgate.net

Furthermore, the biocatalytic asymmetric cyclopropanation of vinyl esters (including vinyl benzoate) to produce cyclopropanol derivatives has been explored. acs.orgrochester.edu While the exact mechanism is complex, computational modeling can help probe the potential involvement of carbene intermediates and rationalize the high diastereo- and enantioselectivity observed with engineered enzymes. DFT calculations have also been used to study the reaction of benzoic acid with atmospheric radicals like OH, revealing complex pathways involving addition and abstraction steps with distinct energy barriers. nih.gov For example, the addition of an OH radical to the benzene ring has a potential barrier of 3.40 kcal/mol. nih.gov

Table 4.1.3: Calculated Energy Barriers for Key Reaction Steps

| Reaction | Catalyst/Reagent | System | Step | Calculated Energy Barrier (kcal/mol) | Reference |

| C-H Activation | Rh(III) | Benzoic Acid | Carboxylate-assisted C-H activation | 13.0 (ΔG‡) | acs.org |

| C-H Allylation | Ru | Benzoic Acid + Vinylcyclopropane | Proposed migratory insertion | Varies | researchgate.net |

| Radical Addition | OH | Benzoic Acid | OH addition to ring (forming IM1a) | 3.40 | nih.gov |

| Hydrogen Abstraction | OH | Benzoic Acid | H abstraction from ring | 7.35 - 8.56 | nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformational changes, and intermolecular interactions. escholarship.org

Classical MD simulations have been performed to investigate the aggregation and dynamics of benzoic acid in confined spaces like nanocavities and nanotubes. unimi.itrsc.orgresearchgate.net These studies show that confinement significantly impacts the collective dynamics of the liquid, increasing viscosity and slowing rotational correlation times. unimi.itrsc.org Such simulations reveal how the hydrogen bond network of benzoic acid organizes more efficiently in high-density states induced by confinement. researchgate.net While specific MD studies on a combined benzoic acid-cyclopropanol system are not prominent, the methodologies applied to benzoic acid could be extended to explore how cyclopropanol as a co-solvent or reactant influences the hydrogen-bonding network and dynamic behavior of benzoic acid.

Computational Approaches to Catalysis Design and Optimization

Computational chemistry is a key tool in the rational design and optimization of catalysts. pnnl.govmdpi.com By modeling catalyst-substrate interactions and reaction transition states, researchers can predict catalyst performance and guide the development of new, more efficient catalysts.

For reactions involving benzoic acid and cyclopropanes, such as the Ru-catalyzed C-H allylation, computational methods can be used to screen different ligands or metal centers to improve yield and selectivity. researchgate.net DFT calculations can help understand how the electronic and steric properties of the catalyst influence the energy of the rate-determining transition state. pnnl.gov

In biocatalysis, computational approaches like molecular docking and MD simulations are used to understand how a substrate, such as a vinyl benzoate (B1203000), fits into the active site of an enzyme. acs.orgrochester.edu This knowledge can guide protein engineering efforts, where specific amino acid residues are mutated to enhance catalytic activity and stereoselectivity for a desired transformation, like the synthesis of chiral cyclopropanol esters. rochester.edu

Development of Structure-Reactivity Relationships from Theoretical Models

Theoretical models are crucial for developing quantitative structure-reactivity relationships (QSRRs), which correlate molecular structure with chemical reactivity. The Hammett equation, which was originally developed using the dissociation of substituted benzoic acids, is a classic example of a linear free-energy relationship. researchgate.net

Computational chemistry provides a modern approach to developing these relationships. By calculating a variety of quantum chemical descriptors (e.g., atomic charges, orbital energies, electrostatic potentials) for a series of related compounds, one can build robust models that predict reactivity. researchgate.net For substituted benzoic acids, DFT-calculated parameters have been shown to correlate strongly with experimental pKa values and reaction rates. researchgate.netnih.gov For example, the acidity of substituted benzoic acids is influenced by the inductive and resonance effects of the substituent, which can be quantified through calculated descriptors like the chemical potential and Fukui functions. nih.gov These theoretical models allow for the prediction of reactivity for new, unsynthesized molecules, accelerating the discovery of compounds with desired properties.

Advanced Spectroscopic and Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for Structural and Mechanistic Probes)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of cyclopropyl (B3062369) benzoate (B1203000). ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively, while 2D NMR techniques reveal the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of cyclopropyl benzoate shows distinct signals for the aromatic and cyclopropyl protons. The aromatic protons of the benzoate group typically appear as complex multiplets in the downfield region (δ 7.4-8.1 ppm). The proton attached to the oxygen-bearing carbon of the cyclopropyl group (the methine proton) is shifted downfield due to the deshielding effect of the adjacent ester oxygen, appearing around δ 4.0-4.5 ppm. The methylene (B1212753) protons on the cyclopropyl ring are diastereotopic and appear as two separate multiplets in the upfield region (δ 0.8-1.2 ppm), characteristic of a three-membered ring system. netlify.app

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester is highly deshielded and appears at the low-field end of the spectrum (δ ~166 ppm). The aromatic carbons resonate in the δ 128-133 ppm range, with the ipso-carbon (the carbon attached to the ester group) appearing near δ 130 ppm. docbrown.info The methine carbon of the cyclopropyl ring bonded to the oxygen atom is found around δ 60-65 ppm, while the methylene carbons of the strained ring are significantly shielded, appearing at approximately δ 8-12 ppm. libretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts for Cyclopropyl Benzoate Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary slightly based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho) | ¹H | 7.9 - 8.1 | Doublet (d) |

| Aromatic (meta) | ¹H | 7.4 - 7.6 | Triplet (t) |

| Aromatic (para) | ¹H | 7.5 - 7.7 | Triplet (t) |

| Cyclopropyl (methine) | ¹H | 4.0 - 4.5 | Multiplet (m) |

| Cyclopropyl (methylene) | ¹H | 0.8 - 1.2 | Multiplet (m) |

| Carbonyl | ¹³C | ~166 | Singlet |

| Aromatic (ipso) | ¹³C | ~130 | Singlet |

| Aromatic (para) | ¹³C | ~133 | Singlet |

| Aromatic (ortho) | ¹³C | ~129 | Singlet |

| Aromatic (meta) | ¹³C | ~128 | Singlet |

| Cyclopropyl (methine) | ¹³C | 60 - 65 | Singlet |

| Cyclopropyl (methylene) | ¹³C | 8 - 12 | Singlet |

2D NMR Spectroscopy: Two-dimensional NMR experiments are invaluable for confirming the structural assignment.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of cyclopropyl benzoate (C₁₀H₁₀O₂), which has a monoisotopic mass of 162.0681 u. Electron Ionization (EI) is a common method that induces characteristic fragmentation, providing a molecular fingerprint.

The fragmentation of benzoate esters is well-documented. pharmacy180.comyoutube.com The molecular ion peak [M]⁺• at m/z = 162 would be observed. The most prominent fragmentation pathway involves the alpha-cleavage of the ester group, leading to the loss of the cyclopropoxy radical (•O-C₃H₅) to form the highly stable benzoyl cation. This results in the base peak of the spectrum at m/z = 105. This benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z = 77. Another fragmentation pathway for the phenyl cation involves the loss of acetylene (B1199291) (C₂H₂) to yield an ion at m/z = 51. Fragmentation of the cyclopropyl group itself can also occur, though it is generally less favored than the formation of the stable benzoyl cation. docbrown.info

Interactive Data Table: Predicted Key Fragments in the EI-Mass Spectrum of Cyclopropyl Benzoate

| m/z | Proposed Fragment Ion | Formula | Notes |

| 162 | Molecular Ion | [C₁₀H₁₀O₂]⁺• | Parent ion |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Base peak; loss of •OC₃H₅ |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from m/z 105 |

| 51 | Phenyl fragment | [C₄H₃]⁺ | Loss of C₂H₂ from m/z 77 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in cyclopropyl benzoate by detecting their characteristic vibrational frequencies. masterorganicchemistry.comresearchgate.net

C=O Stretch: The most intense and characteristic absorption in the IR spectrum is the carbonyl (C=O) stretch of the ester group, which appears in the range of 1715-1730 cm⁻¹.

C-O Stretch: The spectrum also shows strong C-O stretching vibrations associated with the ester linkage, typically appearing as two bands around 1270-1300 cm⁻¹ (asymmetric) and 1100-1130 cm⁻¹ (symmetric).

Aromatic C-H and C=C Stretches: The benzoate moiety gives rise to aromatic C-H stretching vibrations just above 3000 cm⁻¹ and several C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Cyclopropyl C-H Stretch: The C-H bonds of the cyclopropyl ring also show stretching vibrations in the region of 3000-3100 cm⁻¹, often at slightly higher wavenumbers than typical alkane C-H stretches. researchgate.net

Ring Vibrations: The cyclopropane (B1198618) ring itself has characteristic "breathing" and deformation modes, though these can be complex and appear in the fingerprint region (< 1000 cm⁻¹).

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic ring C=C bonds often produce stronger Raman signals, with a particularly sharp and intense ring-breathing mode typically observed around 1000 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Cyclopropyl Benzoate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Aromatic & Cyclopropyl | 3000 - 3100 | Medium |

| C=O Stretch | Ester Carbonyl | 1715 - 1730 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Ester Linkage | 1100 - 1300 | Strong |

| C-H Bend | Aromatic (out-of-plane) | 680 - 900 | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination of Derivatives

For instance, in complex derivatives where a cyclopropyl group is attached to a larger heterocyclic framework, X-ray crystallography provides unambiguous confirmation of the molecule's constitution and stereochemistry. researchgate.net Studies on such derivatives reveal precise measurements, such as the characteristic C-C bond lengths within the strained cyclopropane ring (typically ~1.51 Å) and the specific torsion angles that define the molecule's conformation in the crystal lattice. This level of structural detail is crucial for understanding structure-activity relationships in medicinal chemistry and for validating computational models. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Cyclopropyl benzoate is an achiral molecule and therefore does not exhibit optical activity. However, many important derivatives of cyclopropane are chiral, and their synthesis often aims to produce a single enantiomer. mdpi.comnih.govorganic-chemistry.org For these chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential.

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the molecule's three-dimensional structure and absolute configuration. By comparing experimentally measured CD/ORD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry of chiral cyclopropane derivatives can be unequivocally assigned. This is a critical step in asymmetric synthesis and in the development of chiral pharmaceuticals. nih.gov

Advanced Chromatographic Techniques (e.g., Chiral Gas Chromatography/High-Performance Liquid Chromatography) for Enantiomeric Excess Determination

For chiral derivatives of cyclopropyl benzoate, determining the enantiomeric purity is paramount. Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods used to quantify the enantiomeric excess (ee). mdpi.comchemistryviews.org

These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. nih.gov This differential interaction leads to different retention times, allowing for the separation and quantification of the individual enantiomers. A variety of CSPs, often based on derivatized polysaccharides or cyclodextrins, have been developed for the effective separation of chiral compounds. nih.gov The ratio of the peak areas in the resulting chromatogram directly corresponds to the ratio of the enantiomers in the mixture, allowing for a precise determination of the enantiomeric excess, a critical quality attribute in academic and industrial research. vt.edu

Chemical Transformations and Derivatization Studies

Comprehensive Reactivity of Cyclopropyl (B3062369) Benzoate (B1203000) and Related Derivatives

The chemical behavior of cyclopropyl benzoate is characterized by the distinct reactivities of its three primary components: the ester linkage, the strained cyclopropane (B1198618) ring, and the aromatic benzoate group. The interplay between these functionalities allows for a diverse range of chemical transformations, making it a versatile substrate in organic synthesis.

The ester group in cyclopropyl benzoate and its derivatives is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental for modifying the ester functionality or for the deprotection of a cyclopropyl alcohol.

Hydrolysis : The cleavage of the ester bond to yield cyclopropanol (B106826) and benzoic acid (or its carboxylate salt) can be achieved under acidic or basic conditions. Enzymatic hydrolysis has also been demonstrated for related compounds. For instance, β-glucosyl benzoate can be hydrolyzed by the GH1 β-glucosidase enzyme derived from Halothermothrix orenii nih.gov. Similarly, functionalized cyclopropyl esters can be hydrolyzed to the corresponding carboxylate salts, which can then be used in subsequent reactions like amidation nih.gov.

Transesterification : This process involves the reaction of a cyclopropyl ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. A notable application of this reaction is in the intramolecular transesterification of 2-(2-hydroxyaryl)cyclopropane-1,1-dicarboxylates, which, under acidic conditions, leads to the formation of functionalized cyclopropa[c]coumarins mdpi.comresearchgate.net. This reaction highlights the utility of transesterification in constructing complex heterocyclic systems from cyclopropane precursors mdpi.com.

| Reaction Type | Substrate Example | Conditions | Product Example | Source |

| Hydrolysis | Pyridyl cyclopropane ester | NaOH | E-cyclopropyl carboxylate sodium salt | nih.gov |

| Enzymatic Hydrolysis | β-Glucosyl benzoate | HorGH1 β-glucosidase | D-glucose & Benzoic acid | nih.gov |

| Intramolecular Transesterification | Dimethyl 2-(2-hydroxyaryl)cyclopropane-1,1-dicarboxylate | Acetic Acid | Cyclopropa[c]coumarin-1a-carboxylate | mdpi.com |

The selective modification of cyclopropyl benzoate through reduction or oxidation requires careful choice of reagents to target either the ester functionality or other substituents, while preserving the cyclopropane ring.

Selective Reduction : The ester moiety of cyclopropyl derivatives can be selectively reduced to the corresponding primary alcohol. For example, an indole-cyclopropyl ester was successfully reduced to the primary alcohol in a 94% yield, demonstrating a straightforward method for converting the ester into a versatile hydroxyl group nih.gov. This transformation provides access to cyclopropylmethanols, which are valuable synthetic intermediates.

Selective Oxidation : The cyclopropane ring is generally stable towards many oxidizing agents. However, substituents on the ring or on the benzoate moiety can be selectively oxidized. Fungal biotransformation studies on phenyl cyclopropyl sulfide showed that oxidation occurs at the sulfur atom to yield the sulfoxide and sulfone, leaving the cyclopropyl and phenyl rings intact cdnsciencepub.com. In other systems, the aryl ketone moiety in aryl cyclopropyl ketones can be cleaved via a Baeyer–Villiger oxidation to form a benzoate ester, a transformation that highlights the relative reactivity of different functional groups within the molecule nih.gov. The selective oxidation of a specific C-H bond can be challenging, but methods for the site-selective electrochemical oxidation of complex molecules have been developed, such as the C3-selective oxidation of glycopyranosides nih.gov.

| Reaction Type | Substrate Example | Reagent/Conditions | Product Example | Finding | Source |

| Reduction | Indole-cyclopropyl ester | Not specified | Indole-cyclopropyl methanol | High-yield conversion of ester to alcohol. | nih.gov |

| Sulfoxidation | Phenyl cyclopropyl sulfide | M. isabellina (fungus) | Phenyl cyclopropyl sulfoxide | Selective oxidation of sulfide without ring opening. | cdnsciencepub.com |

| Oxidative Cleavage | p-Methoxyphenyl cyclopropyl ketone | Baeyer–Villiger conditions | Benzoate ester derivative | Aryl ketone can be converted to an ester. | nih.gov |

The aromatic ring of cyclopropyl benzoate can undergo electrophilic aromatic substitution (EAS) reactions. The ester group (-COOR) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position youtube.com.

Common EAS reactions applicable to the benzoate moiety include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group at the meta position. The nitration of the closely related methyl benzoate is a standard example of this transformation youtube.com.

Sulfonation : Treatment with fuming sulfuric acid can install a sulfonic acid (-SO₃H) group, also at the meta position.

Halogenation : The introduction of a halogen (e.g., Br, Cl) can be achieved using a halogen with a Lewis acid catalyst (e.g., Br₂/FeBr₃). The substitution will occur at the meta position.

Friedel-Crafts Reactions : The benzoate ring is strongly deactivated and generally does not undergo Friedel-Crafts alkylation or acylation reactions.

The directing effect of the ester group is a predictable and reliable tool for the regioselective functionalization of the aromatic portion of cyclopropyl benzoate youtube.comyoutube.com.

Strategies for Cyclopropane Ring Modification and Expansion Reactions

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a driving force for a variety of ring-opening and ring-expansion reactions, particularly when the ring is substituted with activating groups like donor-acceptor pairs mdpi.com.